molecular formula C15H15NO B183670 (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 138716-23-1

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No.: B183670
CAS No.: 138716-23-1
M. Wt: 225.28 g/mol
InChI Key: IUVYDBZSZDZCMG-MDZDMXLPSA-N
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Description

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is a chalcone derivative known for its unique structural and photophysical properties. Chalcones are compounds with strong electron donor-acceptor interactions, making them of significant interest in various scientific fields. This compound contains a dimethylamino group and a naphthyl group, which contribute to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylnaphthalene and dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

  • Fluorescent Probes : The compound exhibits significant photophysical properties, making it suitable for use as a fluorescent probe in various chemical analyses.
  • Charge Transfer Mechanisms : Its structure allows for intramolecular charge transfer (ICT), which is essential for understanding electronic interactions in complex systems.

Biology

  • Bioimaging Agent : Due to its fluorescence, it is being investigated for potential use in bioimaging applications.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Medicine

  • Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating the NLRP3 inflammasome pathway.
  • Case Study: Breast Cancer : In studies involving MCF-7 breast cancer cells, treatment with (2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one resulted in reduced cell viability and increased apoptotic markers after 24 hours of exposure.

Industry

  • Organic Light Emitting Diodes (OLEDs) : The compound shows promise in the development of OLEDs due to its favorable electronic properties.
  • Laser Dyes : Its photophysical characteristics make it suitable for applications in laser dye formulations.

Similar Compounds

  • (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one

Table 2: Comparison of Chalcone Derivatives

Compound NameStructural FeaturesUnique Properties
This compoundNaphthyl group enhances ICTStrong fluorescence and antimicrobial activity
(2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-oneDifferent naphthyl substitutionVaries in electronic properties
(2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-onePhenyl group instead of naphthylReduced ICT efficiency compared to naphthyl

Mechanism of Action

The compound exerts its effects through intramolecular charge transfer (ICT) mechanisms. The dimethylamino group acts as an electron donor, while the naphthyl group serves as an electron acceptor. This charge transfer results in unique photophysical properties, such as fluorescence. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its electron-donating and accepting capabilities.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one
  • (2E)-3-(dimethylamino)-1-(phenyl)prop-2-en-1-one

Uniqueness

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which results in distinct photophysical properties. The presence of the naphthyl group, as opposed to a phenyl group, enhances its electron-accepting ability, leading to more pronounced intramolecular charge transfer effects.

Biological Activity

(2E)-3-(dimethylamino)-1-(naphthalen-2-yl)prop-2-en-1-one, a chalcone derivative, has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound is characterized by a dimethylamino group and a naphthyl moiety, which contribute to its unique properties and interactions within biological systems.

The compound can be synthesized through the Claisen-Schmidt condensation reaction, typically involving 2-acetylnaphthalene and dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol under reflux conditions for several hours, followed by purification via recrystallization or column chromatography .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, lung, and colon cancers. The mechanism involves the activation of caspases and the modulation of cell cycle regulators such as cyclins and CDKs .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Induction of apoptosis via caspase activation
A549 (Lung)12.7Modulation of cell cycle regulators
HCT116 (Colon)18.5Inhibition of proliferation

Antimicrobial Properties

The compound also displays antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • NLRP3 Inflammasome Activation : Recent studies suggest that this compound may influence the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory responses. This could have implications for diseases characterized by chronic inflammation .
  • Cell Cycle Arrest : By modulating key regulatory proteins involved in the cell cycle, this compound can induce cell cycle arrest, particularly at the G0/G1 phase, thereby inhibiting cancer cell proliferation .

Case Study 1: Breast Cancer

A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours. The researchers observed an increase in apoptotic markers such as Annexin V positivity and cleaved PARP, indicating effective induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVYDBZSZDZCMG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401199204
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138716-23-1
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138716-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(2-naphthalenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401199204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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